molecular formula C14H26N2O2 B13028209 Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate

Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate

Cat. No.: B13028209
M. Wt: 254.37 g/mol
InChI Key: LQHCAORZJNNTIO-UHFFFAOYSA-N
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Description

Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 254.37 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes a tert-butyl group and a diazaspiro undecane core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate typically involves the reaction of a suitable diaza compound with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency and quality of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of a tert-butyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 1,10-diazaspiro[4.6]undecane-1-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-6-8-14(16)7-4-5-9-15-11-14/h15H,4-11H2,1-3H3

InChI Key

LQHCAORZJNNTIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCCNC2

Origin of Product

United States

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